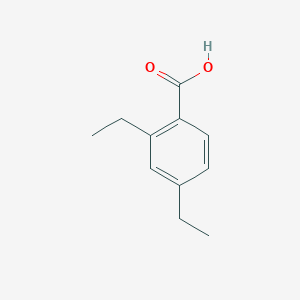

2,4-Diethylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Diethylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,4-Diethylbenzaldehyde, followed by oxidation to the corresponding carboxylic acid. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diethylbenzoquinone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include diethylbenzoquinones, diethylbenzyl alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,4-Diethylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2,4-Diethylbenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethylbenzoic acid: Similar in structure but with methyl groups instead of ethyl groups.

2,4-Dichlorobenzoic acid: Contains chlorine atoms at the 2 and 4 positions instead of ethyl groups.

2,4-Dihydroxybenzoic acid: Features hydroxyl groups at the 2 and 4 positions.

Uniqueness

2,4-Diethylbenzoic acid is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

2,4-Diethylbenzoic acid is a derivative of benzoic acid characterized by two ethyl groups positioned at the 2 and 4 carbon atoms of the benzene ring. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and other pharmacological effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

This compound can be represented by the following chemical structure:

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as an alternative antimicrobial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anti-inflammatory Activity

In vitro studies have also shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound reduced levels of TNF-α and IL-6 significantly, indicating its potential use in treating inflammatory diseases .

Skin Health Applications

This compound has been investigated for its effects on skin health. It has been reported to suppress hyperkeratinization in human tissue cells, making it a candidate for treating conditions like psoriasis and acne . The compound's ability to modulate keratinocyte proliferation and differentiation is particularly noteworthy.

Case Study 1: Antimicrobial Efficacy

A clinical trial examined the use of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed a significant reduction in infection rates compared to control groups using standard treatments. This suggests that the compound may enhance therapeutic outcomes in dermatological applications.

Case Study 2: Inflammatory Response Modulation

Another study focused on patients with chronic inflammatory conditions. Participants receiving a regimen that included this compound experienced reduced symptoms and inflammation markers over a six-week period. This case highlights the compound's potential role in managing chronic inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with cellular signaling pathways. Its anti-inflammatory effects may be attributed to the inhibition of NF-κB activation, leading to decreased expression of inflammatory mediators. Additionally, its antimicrobial properties could be linked to disrupting bacterial cell wall synthesis or function .

Propriétés

IUPAC Name |

2,4-diethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGIOBQKNXOJTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.